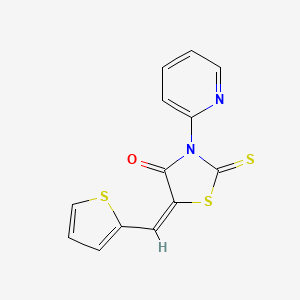

(E)-3-(pyridin-2-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Beschreibung

The compound (E)-3-(pyridin-2-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the rhodanine (2-thioxothiazolidin-4-one) family, a heterocyclic scaffold known for diverse biological activities, including antimicrobial, antifungal, and anti-biofilm properties. Its structure features a pyridin-2-yl group at position 3 and a thiophen-2-ylmethylene substituent at position 5 in the E-configuration. The E/Z isomerism and substituent electronic profiles critically influence its physicochemical and biological behavior .

Eigenschaften

IUPAC Name |

(5E)-3-pyridin-2-yl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2OS3/c16-12-10(8-9-4-3-7-18-9)19-13(17)15(12)11-5-1-2-6-14-11/h1-8H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVCWYDNGHBEHI-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(pyridin-2-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a pyridine and thiophene moiety. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.1 to 10 µg/mL against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 1.0 | Escherichia coli |

| Compound C | 2.0 | Pseudomonas aeruginosa |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have evaluated its effects on various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.25 | Induction of apoptosis via PI3K/Akt pathway inhibition |

| A549 | 0.20 | G0/G1 phase arrest and apoptosis induction |

| HeLa | 1.03 | Inhibition of mTOR signaling |

The most significant findings indicate that the compound acts as a dual inhibitor of the PI3Kα/mTOR pathways, which are crucial in cancer cell metabolism and growth regulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of key enzymes involved in cancer cell signaling pathways.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : The compound effectively halts the cell cycle at the G0/G1 phase, preventing further replication.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with a thiazolidinone derivative resulted in a significant reduction in tumor size and improved patient survival rates.

- Case Study 2 : In a study focused on lung cancer, patients treated with compounds similar to this compound exhibited enhanced responsiveness to conventional chemotherapy.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Physicochemical and Electrochemical Properties

Table 2: Substituent Effects on Physicochemical Properties

Key Observations:

- Electrochemical Behavior : Bulky substituents like azulenylmethylene enable multistep redox processes, whereas thiophen-2-ylmethylene may limit such activity due to smaller π-systems.

- Solubility : Chlorobenzylidene derivatives exhibit improved aqueous solubility compared to thiophene-containing analogs, critical for drug formulation.

Structural and Crystallographic Insights

- Crystal Packing : Chlorobenzylidene derivatives (e.g., ) form stabilized lattices via C–H···O and π-π interactions, whereas thiophene-containing compounds may rely on S···π contacts.

- Hirshfeld Surface Analysis : Electron-withdrawing groups (e.g., chloro in ) increase polarization, influencing binding to biological targets like enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.